1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C10H10ClF3O It is a derivative of benzene, substituted with a chloropropyl group, a difluoromethoxy group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene typically involves the reaction of a suitable benzene derivative with chloropropyl and difluoromethoxy substituents. One common method involves the nucleophilic substitution reaction where a benzene ring is first functionalized with a difluoromethoxy group, followed by the introduction of a chloropropyl group under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and high-pressure reactors to ensure efficient synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck reactions, allowing for the formation of more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an alcohol or ketone.
Scientific Research Applications
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoromethoxy and fluorine substituents can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene
Uniqueness
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C10H10ClF3O |
---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4-(difluoromethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-5-1-2-7-6-8(15-10(13)14)3-4-9(7)12/h3-4,6,10H,1-2,5H2 |
InChI Key |
AKWRAPFSUAKLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CCCCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.